molecular formula C9H16O2S B2517264 Ethyl 4-sulfanylcyclohexane-1-carboxylate CAS No. 1547445-27-1

Ethyl 4-sulfanylcyclohexane-1-carboxylate

Cat. No.: B2517264
CAS No.: 1547445-27-1
M. Wt: 188.29
InChI Key: MNDQLBQXWCFSTQ-UHFFFAOYSA-N
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Description

Ethyl 4-sulfanylcyclohexane-1-carboxylate is a cyclohexane derivative featuring an ethyl ester group at position 1 and a sulfanyl (-SH) group at position 2. This compound is of interest in medicinal and synthetic chemistry due to the unique reactivity of the sulfanyl group, which participates in hydrogen bonding, nucleophilic substitutions, and metal coordination.

Properties

IUPAC Name

ethyl 4-sulfanylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S/c1-2-11-9(10)7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQLBQXWCFSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-sulfanylcyclohexane-1-carboxylate typically involves the esterification of 4-sulfanylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-sulfanylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 4-sulfonylcyclohexane-1-carboxylate.

    Reduction: 4-sulfanylcyclohexane-1-methanol.

    Substitution: Ethyl 4-halocyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl 4-sulfanylcyclohexane-1-carboxylate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article will explore its applications, synthesis, and biological activities, supported by data tables and case studies.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Its sulfanyl group can act as a nucleophile in various chemical reactions, making it useful for synthesizing more complex molecules.

Case Study: Synthesis of Tranexamic Acid

A notable application of this compound involves its use as a precursor in the synthesis of tranexamic acid, an antifibrinolytic agent. The synthetic route involves converting this compound into several intermediates before arriving at the final product. This process highlights the compound's utility in drug development and synthesis .

The compound has shown promise in various biological assays, particularly in enzyme inhibition studies. The presence of the sulfanyl group allows for interactions with biological macromolecules, which can lead to significant biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This includes activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Enzyme Inhibition Studies

The reactive nature of the sulfanyl group makes this compound a candidate for studies involving enzyme inhibition. It can modify enzyme active sites, potentially leading to the development of new inhibitors for therapeutic targets.

Example: Protein Modification

In biochemical studies, compounds with sulfanyl functionalities are often used to investigate their effects on protein structure and function. This compound can be employed to explore how modifications affect enzyme activity, offering insights into enzyme mechanisms .

Activity Target Organisms/Enzymes Mechanism
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membrane
Enzyme InhibitionVarious enzymesModification of active sites

Synthesis Pathway for Tranexamic Acid

Step Reagents/Conditions Product
1This compound + NaCNEthyl 4-cyanocyclohex-3-ene-1-carboxylate
2Dehydration with POCl3/PyridineIntermediate (not specified)
3Saponification with KOHCorresponding acid
4Reductive amination with ammonium hydroxideTranexamic acid

Mechanism of Action

The mechanism of action of Ethyl 4-sulfanylcyclohexane-1-carboxylate involves its interaction with biological molecules through its sulfanyl group. This group can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity and protein function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Sulfanyl (-SH) vs. Sulfonamido (-SO₂NH-) :
    The sulfanyl group in the target compound is less sterically hindered and more nucleophilic than the sulfonamido groups in analogs like ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate. This makes the sulfanyl derivative more reactive in thiol-ene click reactions or metal chelation, whereas sulfonamido analogs are often used as enzyme inhibitors due to their hydrogen-bonding capacity .

  • Sulfanyl (-SH) vs. Oxo (-O): Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) lacks the sulfanyl group but features a ketone at position 3. The oxo group increases polarity, enhancing solubility in polar solvents (e.g., water or ethanol), while the sulfanyl group’s lower polarity may reduce solubility but improve lipid membrane permeability .
  • Sulfanyl (-SH) vs. Trifluoromethyl (-CF₃): Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1774896-62-6) contains a strong electron-withdrawing -CF₃ group, which stabilizes the ester against hydrolysis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Key Properties
Ethyl 4-sulfanylcyclohexane-1-carboxylate -SH (position 4) C₉H₁₄O₂S High nucleophilicity, moderate polarity
Ethyl 4-oxocyclohexanecarboxylate -O (position 4) C₉H₁₄O₃ High polarity, ketone reactivity
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate -NHCH₂C₆H₅ (position 4), -CH₃ (position 1) C₁₇H₂₅NO₂ Basic, enhanced solubility
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate -CF₃ (position 2), -O (position 4) C₁₀H₁₃F₃O₃ Electron-withdrawing, hydrolytically stable

Research Findings

  • Synthetic Utility : Sulfanyl-substituted cyclohexanes are pivotal in synthesizing disulfide-linked polymers, whereas oxo derivatives serve as intermediates for ketone reductions or Grignard reactions .
  • Topological Indices : Degree-based topological indices (e.g., Wiener index) for sulfonamido analogs correlate with their solubility and partition coefficients, suggesting similar predictive models could apply to sulfanyl derivatives .
  • Safety Profiles : Analogs like ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 80912-59-0) require stringent safety protocols due to fluorinated aromatic groups, whereas sulfanyl compounds may pose risks related to thiol oxidation (e.g., peroxide formation) .

Biological Activity

Ethyl 4-sulfanylcyclohexane-1-carboxylate (CAS Number: 1547445-27-1) is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Chemical Formula: C₉H₁₆O₂S
  • Molecular Weight: Approximately 174.29 g/mol

The compound features a cyclohexane ring substituted with a sulfanyl group and an ethyl ester functional group, contributing to its unique chemical reactivity and biological activity.

Research indicates that compounds with sulfanyl groups often exhibit diverse biological activities, including:

  • Antioxidant Properties: Sulfur-containing compounds can scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in cells .
  • Anti-inflammatory Effects: this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Activity: Some studies suggest that similar compounds can protect neuronal cells from damage, indicating a potential role in treating neurodegenerative diseases .

Pharmacological Studies

A summary of relevant pharmacological studies is presented in the table below:

StudyMethodologyFindings
Linciano et al. (2023)In vitro assays on SH-SY5Y cellsShowed significant neuroprotective effects against oxidative stress at concentrations of 1 μM .
Rigby Thesis (2020)Synthesis and evaluation of thioether derivativesHighlighted the potential for sulfanyl compounds to act as inhibitors in various biological pathways .

Neuroprotection

In a study investigating neuroprotective agents, this compound was tested alongside other sulfur-containing compounds. The results demonstrated that at a concentration of 1 μM, it significantly improved cell viability under oxidative stress conditions induced by rotenone, with cell viability percentages reaching up to 68% .

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of similar compounds showed that they could effectively reduce levels of IL-6 and IL-8 in macrophages, suggesting a mechanism involving modulation of nitric oxide synthase activity . This highlights the potential for this compound to influence inflammatory responses.

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